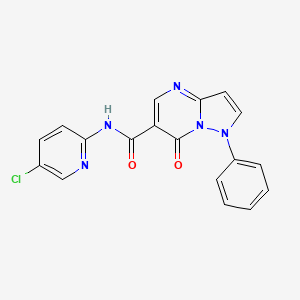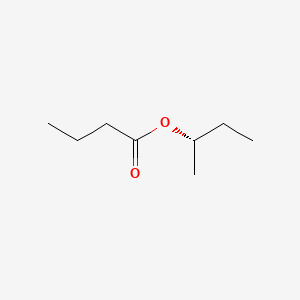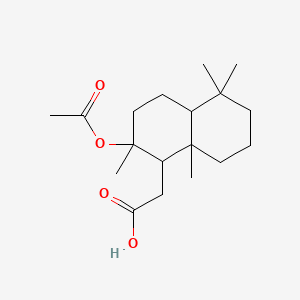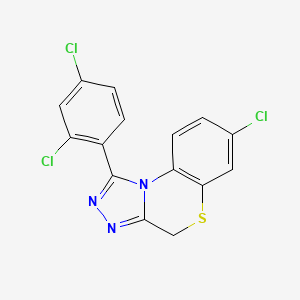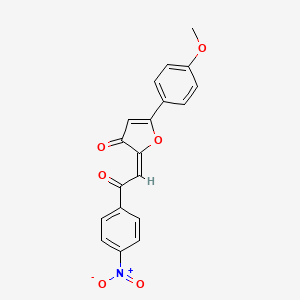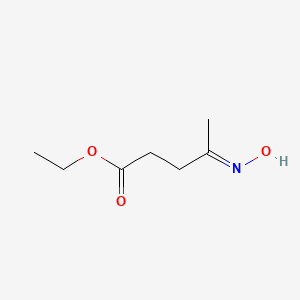
2-(4-Methacrylyl-1-piperazinyl)-4-(pentylthio)-quinazoline fumarate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Methacrylyl-1-piperazinyl)-4-(pentylthio)-quinazoline fumarate is a synthetic organic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methacrylyl-1-piperazinyl)-4-(pentylthio)-quinazoline fumarate typically involves multiple steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, under acidic or basic conditions.
Introduction of the Methacrylyl Group: The methacrylyl group can be introduced via a nucleophilic substitution reaction using methacrylic acid or its derivatives.
Attachment of the Piperazinyl Group: The piperazinyl group can be attached through a nucleophilic substitution reaction with a suitable piperazine derivative.
Addition of the Pentylthio Group: The pentylthio group can be introduced via a thiolation reaction using pentylthiol and an appropriate activating agent.
Formation of the Fumarate Salt: The final compound can be converted to its fumarate salt form by reacting with fumaric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the pentylthio group, forming sulfoxides or sulfones.
Reduction: Reduction reactions may target the quinazoline core or the methacrylyl group, leading to hydrogenated derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperazinyl and methacrylyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Hydrogenated quinazoline derivatives.
Substitution: Various substituted quinazoline derivatives.
Applications De Recherche Scientifique
2-(4-Methacrylyl-1-piperazinyl)-4-(pentylthio)-quinazoline fumarate may have several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: May serve as a lead compound for the development of new pharmaceuticals.
Industry: Possible applications in materials science and chemical engineering.
Mécanisme D'action
The mechanism of action of 2-(4-Methacrylyl-1-piperazinyl)-4-(pentylthio)-quinazoline fumarate would depend on its specific biological target. Generally, quinazoline derivatives are known to interact with various enzymes and receptors, modulating their activity. The methacrylyl and piperazinyl groups may enhance binding affinity and specificity, while the pentylthio group could influence the compound’s pharmacokinetic properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-Methacrylyl-1-piperazinyl)-4-(methylthio)-quinazoline
- 2-(4-Methacrylyl-1-piperazinyl)-4-(ethylthio)-quinazoline
- 2-(4-Methacrylyl-1-piperazinyl)-4-(butylthio)-quinazoline
Uniqueness
2-(4-Methacrylyl-1-piperazinyl)-4-(pentylthio)-quinazoline fumarate is unique due to the presence of the pentylthio group, which may impart distinct chemical and biological properties compared to its analogs with shorter alkyl chains.
Propriétés
Numéro CAS |
129664-22-8 |
|---|---|
Formule moléculaire |
C25H34N4O5 |
Poids moléculaire |
470.6 g/mol |
Nom IUPAC |
(E)-but-2-enedioic acid;2-[4-(2-methylprop-2-enyl)piperazin-1-yl]-4-pentoxyquinazoline |
InChI |
InChI=1S/C21H30N4O.C4H4O4/c1-4-5-8-15-26-20-18-9-6-7-10-19(18)22-21(23-20)25-13-11-24(12-14-25)16-17(2)3;5-3(6)1-2-4(7)8/h6-7,9-10H,2,4-5,8,11-16H2,1,3H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
Clé InChI |
TZGKKRWAHYXYDS-WLHGVMLRSA-N |
SMILES isomérique |
CCCCCOC1=NC(=NC2=CC=CC=C21)N3CCN(CC3)CC(=C)C.C(=C/C(=O)O)\C(=O)O |
SMILES canonique |
CCCCCOC1=NC(=NC2=CC=CC=C21)N3CCN(CC3)CC(=C)C.C(=CC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


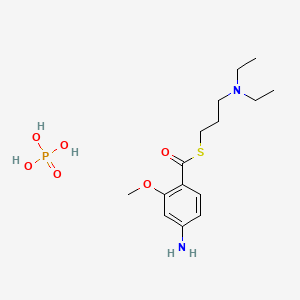

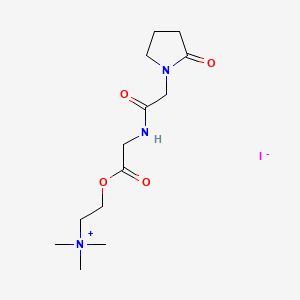
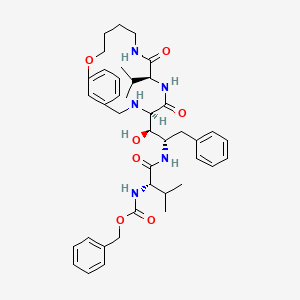
![(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid;hexyl-(9-methyl-9-azatricyclo[6.3.1.02,7]dodeca-2(7),3,5-trien-4-yl)carbamic acid](/img/structure/B12743245.png)

